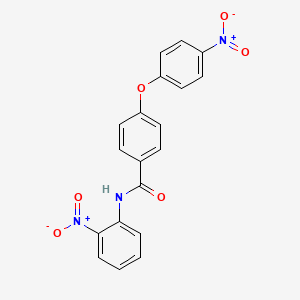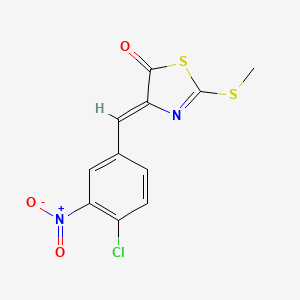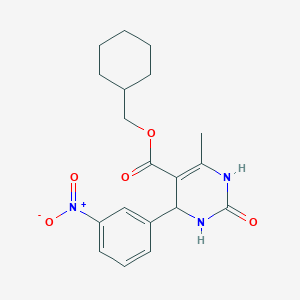![molecular formula C24H31NO2 B4927204 3-[4-(3-Hydroxy-1-adamantyl)anilino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B4927204.png)
3-[4-(3-Hydroxy-1-adamantyl)anilino]-5,5-dimethylcyclohex-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(3-Hydroxy-1-adamantyl)anilino]-5,5-dimethylcyclohex-2-en-1-one is a complex organic compound that features both adamantyl and cyclohexenone moieties The adamantyl group is known for its rigidity and bulkiness, which can influence the compound’s physical and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(3-Hydroxy-1-adamantyl)anilino]-5,5-dimethylcyclohex-2-en-1-one typically involves multiple steps, starting with the preparation of the adamantyl and cyclohexenone precursors. One common method involves the reduction of 1-benzyloxy-4-(2-hydroxy-2-adamantyl)naphthalene to produce 4-(2-adamantylidene)naphthalene-1(4H)-one . Another approach includes the addition of 1-bromo-2-hydroxynaftalene to a ketone to yield 1-(2-adamantylidene)naphthalene-2(1H)-one .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the methods used in laboratory settings can be scaled up with appropriate modifications to reaction conditions, purification processes, and safety protocols.
Chemical Reactions Analysis
Types of Reactions
3-[4-(3-Hydroxy-1-adamantyl)anilino]-5,5-dimethylcyclohex-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The adamantyl group can be oxidized to introduce additional functional groups.
Reduction: The cyclohexenone moiety can be reduced to form cyclohexanol derivatives.
Substitution: The anilino group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the adamantyl group can yield adamantyl ketones, while reduction of the cyclohexenone moiety can produce cyclohexanol derivatives.
Scientific Research Applications
3-[4-(3-Hydroxy-1-adamantyl)anilino]-5,5-dimethylcyclohex-2-en-1-one has several applications in scientific research:
Biology: Its unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism by which 3-[4-(3-Hydroxy-1-adamantyl)anilino]-5,5-dimethylcyclohex-2-en-1-one exerts its effects is not fully understood. its molecular targets likely include enzymes and receptors that interact with its adamantyl and anilino groups. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
1-Adamantylamine: Similar in structure but lacks the cyclohexenone moiety.
2-Adamantanone: Contains the adamantyl group but differs in the functional groups attached.
Adamantylidene derivatives: Share the adamantyl group but have different substituents on the adamantyl ring.
Uniqueness
3-[4-(3-Hydroxy-1-adamantyl)anilino]-5,5-dimethylcyclohex-2-en-1-one is unique due to the combination of the adamantyl and cyclohexenone moieties, which confer distinct physical and chemical properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
IUPAC Name |
3-[4-(3-hydroxy-1-adamantyl)anilino]-5,5-dimethylcyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31NO2/c1-22(2)13-20(8-21(26)14-22)25-19-5-3-18(4-6-19)23-9-16-7-17(10-23)12-24(27,11-16)15-23/h3-6,8,16-17,25,27H,7,9-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXVHZEQPUATCGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=CC(=O)C1)NC2=CC=C(C=C2)C34CC5CC(C3)CC(C5)(C4)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(5,7-dibromo-2-hydroxy-1H-indol-3-yl)imino]-2,3-dihydrobenzo[g][1,4]benzodioxine-3-carboxamide](/img/structure/B4927123.png)


![4,6-bis[(4-methoxybenzyl)thio]-5-pyrimidinamine](/img/structure/B4927142.png)
![methyl 2-methyl-4-{4-[(3-nitrobenzyl)oxy]phenyl}-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4927155.png)
![N-({3-hydroxy-4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}carbamothioyl)thiophene-2-carboxamide](/img/structure/B4927156.png)
![7-methyl-3-[2-(4-morpholinyl)-2-oxoethyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4927164.png)

![N-[2-(4-fluorophenyl)ethyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B4927172.png)
![2-[(4-Hydroxyphenyl)diazenyl]-1-benzothiophen-3-ol](/img/structure/B4927173.png)
![N-{3-[N-(2-fluorobenzoyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B4927191.png)
![2-[(4-CHLOROPHENYL)FORMAMIDO]-2-METHYLPROPYL 4-CHLOROBENZOATE](/img/structure/B4927198.png)
![2-{[4-(isobutylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}-N-phenylacetamide](/img/structure/B4927206.png)
![3-BENZYL-2-(ISOPENTYLSULFANYL)-3,5,6,7-TETRAHYDRO-4H-CYCLOPENTA[4,5]THIENO[2,3-D]PYRIMIDIN-4-ONE](/img/structure/B4927210.png)
